molecular formula C21H27FN4O3 B2425373 1-(2,4-Dimethoxyphenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea CAS No. 1209330-48-2

1-(2,4-Dimethoxyphenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea

Cat. No.: B2425373
CAS No.: 1209330-48-2
M. Wt: 402.47
InChI Key: DIFIUSKWBSIOGB-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a urea backbone, substituted with a 2,4-dimethoxyphenyl group and a 4-fluorophenylpiperazine moiety. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O3/c1-28-18-7-8-19(20(15-18)29-2)24-21(27)23-9-10-25-11-13-26(14-12-25)17-5-3-16(22)4-6-17/h3-8,15H,9-14H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFIUSKWBSIOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-(4-fluorophenyl)piperazine through the reaction of 4-fluoroaniline with piperazine under controlled conditions.

    Coupling with Ethyl Urea: The intermediate is then coupled with ethyl urea in the presence of a suitable catalyst to form the desired urea derivative.

    Introduction of the Dimethoxyphenyl Group: Finally, the 2,4-dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Key Reaction Steps

  • Piperazine Alkylation :

    • The ethyl-piperazine intermediate is synthesized via alkylation of 4-(4-fluorophenyl)piperazine with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃) in acetonitrile at reflux (70–80°C) .

    • Yield: ~75% (based on analogous reactions in ).

  • Urea Bond Formation :

    • The urea linkage is formed by reacting 2-(4-(4-fluorophenyl)piperazin-1-yl)ethylamine with 1-isocyanato-2,4-dimethoxybenzene in dichloromethane at room temperature .

    • Catalyst: Triethylamine (TEA) to scavenge HCl byproducts .

    • Yield: ~68% (extrapolated from ).

  • Purification :

    • Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7) or recrystallization from ethanol .

Urea Hydrolysis

  • The urea bond is susceptible to hydrolysis under acidic or basic conditions:

    • Acidic Hydrolysis : Breaks into 2,4-dimethoxyaniline and 2-(4-(4-fluorophenyl)piperazin-1-yl)ethylamine in HCl (6M, reflux) .

    • Basic Hydrolysis : Forms CO₂ and corresponding amines in NaOH (1M, 60°C) .

Electrophilic Aromatic Substitution

  • The 2,4-dimethoxyphenyl group undergoes regioselective nitration and bromination at the 5-position due to methoxy directing effects:

    ReactionReagent/ConditionsProductYield (%)
    NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative52
    BrominationBr₂/FeBr₃, CH₂Cl₂5-Bromo derivative48

Piperazine Ring Modifications

  • The piperazine nitrogen can undergo alkylation or acylation:

    • N-Alkylation : Reacts with methyl iodide in DMF (NaH, 0°C) to form quaternary ammonium salts .

    • N-Acylation : Acetylated with acetic anhydride (TEA, CH₂Cl₂) to yield mono- or diacetyl derivatives .

Stability and Degradation

  • Thermal Stability : Decomposes at 220°C (TGA data from analogous ureas ).

  • Photodegradation : UV irradiation (254 nm) in methanol leads to 15% decomposition over 24 hours, forming demethylated byproducts .

Comparative Reactivity

Feature1-(2,4-Dimethoxyphenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)ureaAnalogous Ureas
Urea Bond StabilityStable in pH 4–9Less stable in basic conditions
Electrophilic ReactivityModerate (methoxy deactivation)High (e.g., unsubstituted phenyl)
Catalytic ActivityHigh (dual H-bond donor)Low (single H-bond donor)

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry : The compound is studied for its potential therapeutic applications, particularly in drug development targeting specific receptors or enzymes. Its structural features suggest activity as a 5HT2A antagonist , which may be beneficial in treating various psychiatric disorders, including schizophrenia and anxiety disorders .
  • Biological Interactions : Research indicates that 1-(2,4-Dimethoxyphenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea interacts with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and potential effects on cellular processes.
  • Antiproliferative Activity : Similar compounds have demonstrated antiproliferative activity against various cancer cell lines. For example, studies on related urea derivatives have shown promising results in inhibiting growth in cancer cell lines from different types of cancers, suggesting that this class of compounds may have significant anticancer properties .

Case Study 1: Antipsychotic Potential

A study focusing on similar compounds found that certain derivatives exhibited antipsychotic effects through their action as serotonin receptor antagonists. This suggests that this compound could be further investigated for its potential to treat schizophrenia and related disorders .

Case Study 2: Cancer Research

In vitro studies have shown that urea derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound were tested against the NCI-60 cancer cell line panel, revealing significant inhibition rates in multiple cancer types . This highlights the compound's potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethoxyphenyl)-3-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)urea
  • 1-(2,4-Dimethoxyphenyl)-3-(2-(4-(4-bromophenyl)piperazin-1-yl)ethyl)urea
  • 1-(2,4-Dimethoxyphenyl)-3-(2-(4-(4-methylphenyl)piperazin-1-yl)ethyl)urea

Uniqueness

1-(2,4-Dimethoxyphenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea is unique due to the presence of the 4-fluorophenyl group, which can significantly influence its biological activity and interactions compared to similar compounds with different substituents. This fluorine atom can enhance the compound’s binding affinity to certain targets and improve its metabolic stability, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 1-(2,4-Dimethoxyphenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea is a synthetic urea derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and oncology. This article will explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different models, and structure-activity relationships (SAR).

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H24FN3O3\text{C}_{19}\text{H}_{24}\text{F}\text{N}_3\text{O}_3

This indicates the presence of multiple functional groups that may contribute to its biological properties.

Antidepressant and Antipsychotic Effects

Research indicates that compounds similar to This compound exhibit antidepressant and antipsychotic activities. For instance, studies have shown that related compounds with piperazine moieties can modulate serotonin and dopamine receptors, which are crucial in mood regulation .

A study on a structurally similar compound demonstrated its effectiveness in treating depressive disorders by acting as a selective serotonin reuptake inhibitor (SSRI), thus enhancing serotonin levels in the synaptic cleft .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies revealed that it exhibits cytotoxic effects against various cancer cell lines. For example, it was found to inhibit the proliferation of Mia PaCa-2 and PANC-1 pancreatic cancer cells with IC50 values indicating significant potency .

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the piperazine and phenyl rings have been shown to influence both potency and selectivity towards specific receptors. For instance:

ModificationEffect on Activity
Addition of fluorine on phenyl ringIncreased potency against certain cancer lines
Variation in alkyl chain lengthAltered pharmacokinetic properties
Substitution at the 2-position of the piperazineEnhanced binding affinity to serotonin receptors

These findings suggest that careful structural modifications can lead to improved therapeutic profiles.

Case Study 1: Antidepressant Efficacy

In a clinical trial involving patients with major depressive disorder, a related compound was administered over a 12-week period. Results indicated a significant reduction in depression scores compared to placebo, supporting its potential use as an antidepressant agent .

Case Study 2: Antitumor Activity

A series of experiments conducted on human cancer cell lines demonstrated that This compound exhibited dose-dependent inhibition of tumor growth. The study highlighted its potential as a lead compound for further development into an anticancer drug .

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-Dimethoxyphenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea, and how can reaction yields be optimized?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 2,4-dimethoxyphenyl isocyanate with a piperazine derivative (e.g., 4-(4-fluorophenyl)piperazine) under anhydrous conditions.
  • Step 2 : Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the urea product.
  • Step 3 : Characterization using NMR (<sup>1</sup>H/<sup>13</sup>C) and LC-MS to confirm structural integrity .
    Optimization Tips :
  • Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity.
  • Maintain temperatures between 0–5°C during exothermic steps to minimize side reactions .

Q. Which spectroscopic methods are critical for validating the purity and structure of this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of methoxy (δ 3.7–3.9 ppm), fluorophenyl (δ 7.1–7.3 ppm), and urea NH signals (δ 5.8–6.2 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (calculated for C21H25FN4O3: ~424.19 g/mol).
  • IR Spectroscopy : Detect urea carbonyl stretch (~1640–1680 cm<sup>-1</sup>) and aromatic C-F bonds (~1220 cm<sup>-1</sup>) .

Q. How should researchers design initial biological activity screens for this compound?

  • In vitro assays : Test against targets such as serotonin/dopamine receptors (common for piperazine-containing compounds) using radioligand binding assays (IC50 determination).
  • Dose-response curves : Use concentrations ranging from 1 nM to 10 µM in triplicate.
  • Control compounds : Include known receptor antagonists (e.g., ketanserin for 5-HT2A) to validate assay reliability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to improve target selectivity?

  • Modify substituents : Compare analogs with variations in the dimethoxyphenyl (e.g., chloro vs. methoxy) or fluorophenyl groups (e.g., trifluoromethyl vs. fluorine).
  • Key metrics : Measure binding affinity (Ki), functional activity (EC50/IC50), and selectivity ratios (e.g., 5-HT1A vs. D2 receptors).
  • Example : A study on a related urea derivative showed that replacing 4-methoxyphenyl with 4-chlorophenyl increased D2 receptor selectivity by 3-fold .

Q. How can contradictory data on synthesis yields (e.g., 40% vs. 70%) be resolved?

  • Root-cause analysis :
    • Check solvent purity (e.g., moisture in DMF degrades isocyanate intermediates).
    • Optimize stoichiometry (e.g., excess piperazine derivative improves urea formation).
    • Use inert atmosphere (N2/Ar) to prevent oxidation of sensitive intermediates .

Q. What mechanisms underlie this compound’s interaction with neurological targets?

  • Hypothesis : The fluorophenyl-piperazine moiety binds to GPCRs (e.g., 5-HT1A) via hydrophobic pockets, while the urea linker stabilizes hydrogen bonding with conserved residues (e.g., Asp<sup>3.32</sup>).
  • Validation : Perform molecular docking simulations (software: AutoDock Vina) and site-directed mutagenesis to confirm key residues .

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Possible causes : Variations in cell lines (e.g., CHO vs. HEK293), assay buffers (e.g., Mg<sup>2+</sup> concentration), or compound purity.
  • Mitigation :
    • Standardize protocols (e.g., Eurofins Panlabs assay conditions).
    • Re-test compounds side-by-side with internal controls .

Q. What strategies are effective for improving aqueous solubility in preclinical formulations?

  • Excipient screening : Test cyclodextrins (e.g., HP-β-CD) or PEG-based surfactants.
  • Salt formation : Explore hydrochloride or citrate salts to enhance dissolution.
  • Data : A related urea derivative achieved 85% solubility in 10% HP-β-CD (w/v) .

Q. How can in vivo pharmacokinetic parameters (e.g., half-life) be optimized?

  • Strategies :
    • Introduce metabolically stable groups (e.g., deuterium at benzylic positions).
    • Conduct microsomal stability assays (rat/human liver microsomes) to identify metabolic hotspots.
    • Adjust logP via substituent modification (target logP: 2–3 for CNS penetration) .

Q. What computational methods are recommended for predicting off-target interactions?

  • Tools : Use SwissTargetPrediction or SEA (Similarity Ensemble Approach) to identify potential off-targets.
  • Validation : Cross-reference with kinome-wide profiling (e.g., DiscoverX KINOMEscan) to assess kinase inhibition risks .

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